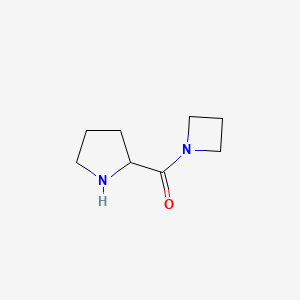

2-(Azetidine-1-carbonyl)pyrrolidine

Description

Properties

IUPAC Name |

azetidin-1-yl(pyrrolidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-5-2-6-10)7-3-1-4-9-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUKVTOWYORTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity of the Azetidine Pyrrolidine System

Reaction Mechanisms of Azetidine (B1206935) Ring Transformations

The reactivity of the azetidine ring is largely dominated by its significant ring strain, which makes it susceptible to various transformations not commonly observed in less strained systems like pyrrolidine (B122466). researchwithrutgers.comresearchgate.net These reactions are often initiated by activation of the ring, leading to cleavage of the carbon-nitrogen bonds.

Nucleophilic Substitution Mechanisms.nih.gov

The nucleophilic opening of the azetidine ring is a primary pathway for its functionalization. magtech.com.cn Azetidines themselves are relatively stable and often require activation to undergo ring-opening reactions. magtech.com.cn This is typically achieved by converting them into azetidinium salts or through the use of Lewis acids, which makes the ring more susceptible to nucleophilic attack. magtech.com.cn

The subsequent ring-opening generally proceeds via a stereoselective and regioselective SN2 mechanism. nih.gov The regioselectivity of the nucleophilic attack is heavily influenced by the substituents on the azetidine ring. magtech.com.cn

Electronic Effects : In azetidines with unsaturated substituents at the 2-position, such as aryl, alkenyl, or carboxamide groups, nucleophiles tend to attack the carbon atom adjacent to both the nitrogen and the substituent. magtech.com.cn The conjugative effect of these groups stabilizes the transition state, facilitating the cleavage of the C-N bond. magtech.com.cn For a molecule like 2-(azetidine-1-carbonyl)pyrrolidine, this would imply that nucleophilic attack is directed at the C2 or C4 positions of the azetidine ring.

Steric Effects : In cases involving sterically bulky nucleophiles, the attack may preferentially occur at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

A comprehensive study of the nucleophilic ring-opening of azetidiniums with various substitution patterns has been conducted, with Density Functional Theory (DFT) calculations helping to understand the factors that govern the regioselectivity of these reactions. researchgate.net

Ring-Opening and Ring-Expansion Mechanisms.rsc.orgrsc.orgnih.gov

The inherent strain in the azetidine ring makes it a prime candidate for ring-opening and ring-expansion reactions, which can be triggered under various conditions. researchwithrutgers.comrsc.org

Acid-Mediated Intramolecular Ring-Opening: A significant decomposition pathway for N-substituted azetidines involves acid-mediated intramolecular ring-opening. nih.gov In a relevant study, N-substituted azetidines with a pendant amide group were shown to undergo decomposition via nucleophilic attack of the amide on the protonated azetidine ring. nih.govacs.org The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen and the length of the chain connecting the two rings. nih.gov Increasing the linker length between the azetidine and the amide group from one to three methylene (B1212753) units led to progressively longer half-lives, highlighting the intramolecular nature of the decomposition. nih.gov Conversely, expanding the strained azetidine ring to a more stable pyrrolidine resulted in a stable analogue. nih.gov

The proposed mechanism involves protonation of the azetidine nitrogen, followed by intramolecular attack from the pendant amide. nih.gov Interestingly, replacing a standard dimethylamide with a more constrained azetidine amide (creating a structure analogous to the title compound) was found to enhance stability. This is attributed to the increased ring strain that would be required for the azetidinyl amide nitrogen's lone pair to delocalize and act as a nucleophile. nih.gov

Aqueous Stability of N-Aryl Azetidine Derivatives at pH 1.8

Data adapted from a study on intramolecular decomposition, illustrating the influence of structural modifications on the stability of the azetidine ring. nih.gov

| Compound No. | Azetidine Ring Replacement | Amide Moiety | Linker Length (CH₂)n | Aqueous T₁/₂ (hours) |

|---|---|---|---|---|

| 1 | Azetidine | Dimethyl Amide | 1 | 14 |

| 7 | Pyrrolidine | Dimethyl Amide | 1 | >24 (Stable) |

| 8 | Azetidine | Dimethyl Amide | 2 | 30 |

| 9 | Azetidine | Dimethyl Amide | 3 | >24 (Stable) |

| 10 | Azetidine | Azetidine Amide | 1 | >24 (Stable) |

| 11 | Azetidine | Pyrrolidine Amide | 1 | 14 |

Ring-Expansion Mechanisms: Azetidines can be expanded into larger rings, most commonly pyrrolidines. One method involves the reaction of N-substituted azetidines with diazocarbonyl compounds in the presence of a copper catalyst, which proceeds through a Stevens magtech.com.cnrsc.org-shift of an intermediate azetidinium ylide. acs.org Another pathway involves the intramolecular N-alkylation of azetidines bearing a hydroxypropyl side chain, forming a bicyclic azetidinium intermediate that is subsequently opened by nucleophiles to yield ring-expanded pyrrolidines and azepanes. researchgate.net Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has also been reported, proceeding through a carbocation intermediate formed upon ring opening. acs.org

Intramolecular Cyclization Pathways.researchwithrutgers.comresearchgate.netrsc.org

The most common method for synthesizing the azetidine ring itself is through the intramolecular cyclization of a preformed chain, typically via nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org This involves γ-amino alcohols or γ-haloamines, where the amine attacks the γ-carbon to close the four-membered ring in an SN2 fashion. nih.gov

More modern approaches include palladium-catalyzed intramolecular C(sp³)–H amination to construct the azetidine ring. rsc.org The mechanism involves the formation of a Pd(IV) intermediate which undergoes reductive elimination to form the C-N bond. rsc.org

Conversely, as discussed previously, intramolecular cyclization can also be a pathway for the decomposition of azetidines. An intramolecular nucleophilic attack from a pendant group, such as an amide, can lead to the cleavage of the azetidine ring, forming a new, larger ring system. nih.gov This dual role of intramolecular cyclization—both in the formation and in the reaction of azetidines—underscores the fine balance of thermodynamic and kinetic factors governing this strained heterocyclic system. The process is often controlled by the favorable formation of five-, six-, or seven-membered rings during the ring-opening process. magtech.com.cn

Thermal Isomerization Mechanisms of Azetidines to Pyrrolidines.rsc.org

The conversion of azetidines to the more stable pyrrolidine ring system can be achieved through thermal isomerization. rsc.orgscitechnol.com This transformation has been demonstrated in the case of 2-(iodomethyl)azetidine derivatives, which upon heating rearrange to form the corresponding 3-iodopyrrolidines. rsc.orgbirmingham.ac.uk

For example, heating cis-2-(iodomethyl)-1-tosyl-4-phenylazetidine in acetonitrile (B52724) at 50°C results in its complete isomerization to cis-3-iodo-1-tosyl-4-phenylpyrrolidine. rsc.org This reaction proceeds with a high degree of stereocontrol. nih.govacs.org

The proposed mechanism for this isomerization is dissociative and is believed to proceed through a strained bicyclic aziridinium (B1262131) ion intermediate. rsc.orgbirmingham.ac.uk The initial azetidine forms this intermediate, which is then opened by the iodide ion at the alternative carbon, leading to the thermodynamically more stable five-membered pyrrolidine ring. rsc.org

Thermal Isomerization of Azetidines to Pyrrolidines

Data from a study on the thermal isomerisation of iodoazetidines. rsc.org

| Starting Azetidine | Conditions | Resulting Pyrrolidine | Conversion |

|---|---|---|---|

| cis-2-(Iodomethyl)-1-tosyl-4-phenylazetidine | Acetonitrile, 50°C, 4h | cis-3-Iodo-1-tosyl-4-phenylpyrrolidine | ≥95% |

| cis-1-Benzoyl-2-(iodomethyl)-4-phenylazetidine | Acetonitrile, 50°C, 4h | cis-1-Benzoyl-3-iodo-4-phenylpyrrolidine | ≥95% |

Strain-Driven Reactivity of Azetidines.nih.gov

The fundamental driver of the azetidine ring's reactivity is its considerable ring-strain energy, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is significantly higher than that of its five-membered counterpart, pyrrolidine (approx. 5.8 kcal/mol), and comparable to other highly reactive small rings like cyclobutane (B1203170) and aziridine (B145994). researchgate.net

This inherent strain makes the azetidine ring rigid and prone to reactions that relieve this strain, primarily through the cleavage of its C-N or C-C bonds. rsc.org While the ring is significantly more stable and easier to handle than the highly reactive aziridine, its strain energy is sufficient to enable unique reactivity under appropriate conditions. researchwithrutgers.comresearchgate.net This "strain-release" reactivity is a key feature in the synthetic utility of azetidines, allowing them to serve as precursors for a variety of homologated amines and other nitrogen-containing compounds through ring-opening and ring-expansion reactions. rsc.org However, this same strain can also lead to undesired decomposition pathways that are not observed in larger, less-strained heterocyclic systems. nih.gov

Reactivity of the Pyrrolidine Moiety in this compound

The pyrrolidine portion of this compound is a derivative of the amino acid proline and is best described as a prolinamide. Its reactivity is characteristic of both a cyclic secondary amine and an amide. wikipedia.org The pyrrolidine ring is a five-membered saturated heterocycle that is significantly less strained and more stable than the azetidine ring. researchgate.net

The reactivity of the prolinamide moiety can be centered on several key features:

Nucleophilicity of the Amide: The amide group itself can act as a nucleophile. L-prolinamide is used in the synthesis of the PI3K inhibitor Alpelisib, where it reacts with a substituted pyridine (B92270) derivative in a nucleophilic aromatic substitution reaction. nih.gov Similarly, it is a key building block in the synthesis of the diabetes drug Vildagliptin, where it reacts with an activated carboxylic acid. nih.gov

Organocatalysis via Enamine Formation: The pyrrolidine nitrogen is a cornerstone of organocatalysis. Proline and its derivatives, including prolinamides, catalyze a wide range of asymmetric reactions, such as aldol (B89426) and Michael additions. mdpi.com The mechanism involves the formation of a nucleophilic enamine intermediate through the reaction of the pyrrolidine's secondary amine with a carbonyl compound (a ketone or aldehyde). This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. mdpi.com

Azomethine Ylide Formation: The pyrrolidine ring is a common precursor for the generation of azomethine ylides. These 1,3-dipoles are powerful intermediates for the construction of complex, polycyclic nitrogen-containing frameworks via [3+2] cycloaddition reactions. nih.gov The ylide can be generated from the pyrrolidine ring, which then reacts with a dipolarophile (such as an activated alkene) to form a new five-membered ring fused to the original pyrrolidine scaffold. nih.govnih.gov

Basicity: As a cyclic secondary amine, the pyrrolidine nitrogen is basic, with a pKa of its conjugate acid around 11.3. wikipedia.org This allows it to participate in acid-base chemistry and to be protonated under acidic conditions.

The structural modifications of the pyrrolidine ring, particularly at the N1 position, are known to be crucial for modulating biological activity and target-specific interactions in medicinal chemistry. nih.gov

Interplay of Ring Strain and Substituent Effects on Reactivity

The reactivity of the azetidine-pyrrolidine framework is significantly influenced by the inherent ring strain of the azetidine ring. Four-membered rings like azetidine possess considerable angle and torsional strain due to the deviation of their bond angles from the ideal sp³ hybridized state. This strain makes the ring susceptible to opening reactions, as cleavage of a C-N or C-C bond relieves this energetic penalty. In contrast, the five-membered pyrrolidine ring is significantly less strained and, therefore, more stable.

The amide linkage between the two rings plays a crucial role in modulating this reactivity. The electron-withdrawing nature of the carbonyl group can influence the electron density on the azetidine nitrogen, potentially affecting its nucleophilicity and the ease of C-N bond cleavage. Studies on related cyclic ketones have shown that ring strain can increase the acidity of adjacent C-H bonds due to increased s-character in these bonds. nih.gov However, the same strain can disfavor the formation of enolates, which are key intermediates in many reactions. nih.gov In the "this compound" system, the interplay between the activating effect of ring strain on the azetidine ring and the electronic effects of the amide substituent creates a nuanced reactivity profile.

The relative stability of the two rings suggests that reactions targeting ring opening will preferentially occur at the more strained azetidine ring. The pyrrolidine ring, being more stable, is likely to remain intact under conditions that would lead to the cleavage of the azetidine moiety.

Functionalization Reactions of the Azetidine and Pyrrolidine Rings

The presence of multiple C-H and C-N bonds in the "this compound" molecule offers various avenues for functionalization. This subsection explores several key reaction types that can be employed to modify the azetidine and pyrrolidine rings.

While direct C-H activation studies on "this compound" are not extensively documented, related research provides insights into the potential for such transformations. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully used to synthesize azetidine and pyrrolidine rings. researchgate.net This demonstrates that C-H bonds at specific positions within precursors to these cyclic systems can be targeted for functionalization.

For "this compound," C-H activation could potentially occur at several positions. The positions alpha to the nitrogen atoms in both rings and alpha to the carbonyl group are generally the most activated and thus the most likely sites for functionalization. The specific regioselectivity of such reactions would depend on the catalyst and reaction conditions employed. The development of selective C-H functionalization methods for this system would open up new pathways for creating novel derivatives with diverse applications.

| Potential Site of C-H Activation | Rationale for Reactivity |

| Pyrrolidine C2 | Alpha to both nitrogen and the carbonyl group, making it electronically activated. |

| Pyrrolidine C5 | Alpha to the pyrrolidine nitrogen. |

| Azetidine C2 & C4 | Alpha to the azetidine nitrogen and part of a strained ring system. |

Friedel-Crafts-type reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. wikipedia.org In the context of "this compound," arylation could potentially be achieved through a Friedel-Crafts reaction. Research on related N-Cbz azetidinols has shown that they can undergo calcium(II)-catalyzed Friedel-Crafts alkylation with various aromatics. acs.org In this case, the N-Cbz group was found to be crucial for stabilizing a carbocation intermediate on the four-membered ring, thereby enhancing reactivity. acs.org

While amides are generally not considered ideal substrates for traditional Friedel-Crafts acylation due to the strength of the C-N bond, studies have shown that destabilized amides, such as β-lactams, can undergo these reactions, driven by the release of ring strain. nih.gov Given the strained nature of the azetidine ring in "this compound," it is conceivable that under appropriate Lewis or Brønsted acid catalysis, the amide could be activated for cleavage, generating an acylium ion equivalent that could then acylate an aromatic substrate. The feasibility and outcome of such a reaction would be highly dependent on the reaction conditions and the stability of the intermediates formed. nih.gov

Intramolecular Friedel-Crafts reactions are also a possibility if a suitable aromatic moiety is present within a substituent on either the azetidine or pyrrolidine ring. masterorganicchemistry.com Such reactions are powerful tools for the construction of polycyclic systems. masterorganicchemistry.comnih.gov

The cleavage of C-N bonds in cyclic amines is a challenging but valuable transformation in synthetic chemistry. For the "this compound" system, the differential ring strain between the azetidine and pyrrolidine rings is expected to play a dominant role in reductive cleavage reactions.

Ring-opening reactions of small, strained rings like azetidines are often driven by the release of ring strain and can proceed through homolytic cleavage using radical-based methods. wikipedia.org In contrast, the cleavage of the unstrained pyrrolidine ring is more formidable. wikipedia.orgacs.org Recent advances have shown that the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines can be achieved using a combination of a Lewis acid and photoredox catalysis. wikipedia.orgacs.orgmasterorganicchemistry.com This method involves a single-electron transfer to the amide, followed by site-selective bond cleavage. wikipedia.orgacs.orgmasterorganicchemistry.com

In the case of "this compound," it is highly probable that reductive conditions would lead to the preferential cleavage of the azetidine ring. The inherent strain of the four-membered ring makes its C-N bonds more susceptible to scission compared to those in the more stable five-membered pyrrolidine ring. The specific bond that cleaves (within the azetidine ring or the amide C-N bond) would depend on the reaction mechanism and the reagents employed. For instance, conditions that favor radical intermediates might lead to the opening of the azetidine ring, while conditions that activate the amide carbonyl could result in cleavage of the amide bond itself.

| Ring System | Relative Strain | Susceptibility to Reductive Cleavage |

| Azetidine | High | High |

| Pyrrolidine | Low | Low |

Stereochemical Aspects and Chiral Synthesis

Asymmetric Synthesis of Azetidine (B1206935) and Pyrrolidine (B122466) Precursors

The foundation of synthesizing an enantiomerically pure target molecule lies in the ability to prepare its chiral building blocks. For 2-(Azetidine-1-carbonyl)pyrrolidine, this involves the asymmetric synthesis of both the azetidine and pyrrolidine moieties.

A powerful strategy for accessing chiral azetidine precursors involves the use of donor-acceptor (D-A) azetines. These strained, unsaturated four-membered rings are versatile intermediates. A notable method for their asymmetric synthesis is a copper(I)-catalyzed [3+1] cycloaddition between enoldiazoacetates and imido-sulfur ylides, employing a chiral sparteine-surrogate-based sabox ligand (L1). researchgate.net This process generates chiral 2-azetine-2-carboxylates with a high degree of enantioselectivity. researchgate.netnih.gov

These chiral azetines are not just synthetic curiosities; their strained ring system can be strategically manipulated. For instance, catalytic hydrogenation of the C=C double bond within the azetine ring proceeds efficiently, typically with Pd/C, to yield the corresponding saturated azetidine-2-carboxylates. nsf.govnih.gov This reduction occurs with retention of the ring structure and provides access to tetrasubstituted azetidines with three chiral centers in high stereocontrol. nsf.govnih.gov The resulting chiral azetidine-2-carboxylic acid derivatives are ideal precursors for the azetidine portion of the target molecule.

Table 1: Enantioselective Synthesis of Chiral Donor-Acceptor Azetines via Copper-Catalyzed [3+1] Cycloaddition

| Enoldiazoacetate Reactant | Imido-Ylide Reactant | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Silyl-protected enoldiazoacetate | N-arylimido sulfur ylide | Cu(MeCN)₄PF₆ / Chiral Sabox Ligand | 2-Azetine-2-carboxylate | High | up to 95% | researchgate.netnih.gov |

| Z-γ-substituted enoldiazoacetate | Imido-sulfur ylide | Chiral sabox copper(I) | all-cis-tetrasubstituted azetidine-2-carboxylate (after hydrogenation) | High | High | nsf.govnih.gov |

This table summarizes representative findings on the asymmetric synthesis of chiral azetine precursors.

For the chiral pyrrolidine precursor, a classic and effective strategy begins with the enantioselective reduction of 1,4-diketones. The resulting chiral 1,4-diols can be readily converted into C₂-symmetrical 2,5-disubstituted pyrrolidines. nih.gov

Several catalytic systems have been developed for this key transformation:

Biocatalysis : The use of baker's yeast to reduce 2,5-hexanedione (B30556) provides the corresponding diol with excellent stereoselectivity. nih.gov More advanced biocatalytic systems employ engineered alcohol dehydrogenases (ADHs) which can selectively reduce 1,4-diaryl-1,4-diones to either the (1S,4S) or (1R,4R)-diol with high conversion and diastereomeric excess, simply by choosing the appropriate enzyme. mdpi.com

Metal Catalysis : A chiral β-ketoiminato cobalt(II) complex has been reported for the effective reduction of various diketones to access C₂-symmetrical pyrrolidines. nih.gov

Chiral Borane Reagents : The group of Chong reported the asymmetric reduction of a 1,4-diketone using (−)-diisopinocampheylchloroborane (Ipc₂BCl) to furnish the corresponding chiral diol with excellent stereoselectivity. nih.govacs.org This diol is then activated (e.g., as a bismesylate) and reacted with an amine source to form the pyrrolidine ring. nih.govacs.org

Table 2: Comparison of Catalytic Systems for Enantioselective Reduction of 1,4-Diketones

| Diketone Substrate | Catalytic System | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione | Baker's Yeast | (2S,5S)-Hexanediol | Excellent | nih.gov |

| 1,4-Diphenyl-1,4-butanedione | E. coli/RasADH | (1S,4S)-1,4-Diphenyl-1,4-butanediol | >99% de | mdpi.com |

| 1,4-Diphenyl-1,4-butanedione | ADH-P2-D03 | (1R,4R)-1,4-Diphenyl-1,4-butanediol | >99% ee, 74% de | mdpi.com |

| 1,4-Diketone (aromatic) | (−)-Diisopinocampheylchloroborane | Chiral 1,4-diol | Excellent | nih.govacs.org |

This table highlights different approaches for the synthesis of chiral diols as pyrrolidine precursors.

Asymmetric allylation provides another route to chiral pyrrolidine precursors. Research has demonstrated the synthesis of enantioenriched 2,2-disubstituted pyrrolidines where the key step is the formation of a stereogenic quaternary center via an asymmetric allylic alkylation of a benzyloxy imide. caltech.edunih.gov The resulting product can be reduced to a chiral hydroxamic acid, which then undergoes a thermal ring contraction to yield a carbamate-protected 2,2-disubstituted pyrrolidine stereospecifically. nih.gov While this specific example leads to a 2,2-disubstituted product, the principle of using palladium-catalyzed asymmetric allylic amination is a valid strategy for creating chiral centers in pyrrolidine precursors. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. For the synthesis of chiral azetidine precursors, Yadav and co-workers developed a stereoselective synthesis of azetidin-2-ols via a [2+2] annulation reaction. rsc.org The reaction between an aldehyde and an aldimine is catalyzed by a chiral pyrrolidine-based catalyst, which generates a chiral enamine intermediate that undergoes cycloaddition to afford the azetidin-2-ol with high diastereoselectivity. rsc.org Furthermore, organocatalytic strategies have been employed to synthesize chiral α-trifluoromethyl azetidines through [2+2] cycloadditions, highlighting the versatility of this approach for accessing diverse and medicinally relevant azetidine scaffolds. rsc.org

Stereocontrol in the Synthesis of this compound

With methods for preparing enantiomerically enriched azetidine and pyrrolidine precursors established, the final challenge lies in coupling them while maintaining stereochemical integrity.

The synthesis of a specific stereoisomer of this compound is a matter of convergent synthesis, where two chiral building blocks are joined. The most direct approach involves the formation of an amide bond between an enantiopure pyrrolidine and an enantiopure azetidine-2-carboxylic acid.

For example, one could utilize a derivative from the "chiral pool," such as (S)-proline, a readily available and inexpensive starting material for the pyrrolidine component. mdpi.comnih.gov This would be coupled with an enantiopure azetidine-2-carboxylic acid, synthesized via a method like the copper-catalyzed [3+1] cycloaddition described previously (see 4.1.1).

The stereochemical outcome of the final product is dictated by the absolute configuration of the starting materials. For instance:

Coupling (S)-pyrrolidine with (S)-azetidine-2-carboxylic acid would yield (S)-2-((S)-azetidine-1-carbonyl)pyrrolidine.

Coupling (S)-pyrrolidine with (R)-azetidine-2-carboxylic acid would yield (S)-2-((R)-azetidine-1-carbonyl)pyrrolidine.

Conformational Analysis and Stereoisomerism

The pyrrolidine ring is known to adopt envelope (E) and twisted (T) conformations. The substituents on the ring, particularly the N-acyl group, significantly influence the preferred pucker. researchgate.net For N-acylpyrrolidines, the substituents at the 2- and 5-positions tend to adopt an axial orientation, which restricts the possible conformations of the ring. researchgate.net The introduction of a sterically demanding group can lock the pyrrolidine ring into a specific conformation. nih.gov

The azetidine ring is less puckered than the pyrrolidine ring. nih.gov However, it can still adopt puckered conformations, and its conformational preferences are influenced by the substituents. nih.gov

The amide bond connecting the two rings can exist in either a cis or trans conformation. The energy barrier to rotation around the C-N bond is significant, leading to the possible existence of distinct rotamers at room temperature. The relative stability of the cis and trans isomers is influenced by steric interactions between the two rings. As the solvent polarity increases, the population of the cis isomer and the rotational barrier for the imide bond are expected to increase for related dipeptides. nih.gov

Given that the molecule can exist as different stereoisomers (e.g., (S,S), (S,R), (R,S), and (R,R) if both rings have a stereocenter), each diastereomer will have its own unique set of preferred conformations. These conformational differences can be studied using techniques such as NMR spectroscopy and computational modeling. researchgate.netnih.gov

Chiral Resolution and Purification Techniques for Enantiomeric Forms

Since the synthesis of this compound may result in a mixture of stereoisomers, effective purification techniques are necessary to isolate the desired enantiomerically pure form.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation of enantiomers and diastereomers. mdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation.

Table 2: Chiral HPLC in the Separation of Pyrrolidine and Azetidine Derivatives

| Chiral Stationary Phase Type | Principle of Separation | Applicability |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. | Widely used for a broad range of chiral compounds, including those with amide functionalities. nih.gov |

| Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric repulsion. | Effective for the separation of amino acid derivatives and other polar compounds. sigmaaldrich.com |

| Crown ether-based | Particularly useful for the enantioseparation of primary amine compounds. nih.gov | May be applicable to precursors of the target molecule. |

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation. nih.govsigmaaldrich.com For preparative separations, where the goal is to isolate larger quantities of a pure enantiomer, the conditions are optimized to maximize both resolution and throughput. sigmaaldrich.com

Another approach to obtaining enantiomerically pure material is through diastereomeric crystallization . This involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. A patent for the preparation of (S)-azetidine-2-carboxylic acid describes such a process, where the racemic mixture is reacted with D-α-phenylethylamine to form diastereomeric salts that are then separated by crystallization. google.com After separation, the chiral resolving agent is removed to yield the enantiomerically pure compound.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-(Azetidine-1-carbonyl)pyrrolidine. These calculations provide a detailed picture of electron distribution and molecular orbitals, which are key determinants of the molecule's chemical properties.

Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the electronic structure. The distribution of electron density reveals the molecule's polarity and regions susceptible to electrostatic interactions. The amide bond, linking the azetidine (B1206935) and pyrrolidine (B122466) rings, is a region of particular interest, exhibiting significant charge separation between the carbonyl oxygen (negative) and the amide nitrogen and carbonyl carbon (positive).

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. For this compound, the HOMO is typically localized on the pyrrolidine nitrogen and the amide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered around the carbonyl carbon of the amide linkage, marking it as the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. mit.edunih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the reaction mechanisms involved in the synthesis and transformation of this compound.

The formation of this compound typically involves the coupling of a pyrrolidine derivative (e.g., proline) with azetidine. A key step in this synthesis is the formation of the amide bond. Computational modeling can locate the transition state for this reaction, providing critical information about the reaction barrier and kinetics.

Transition state analysis, often performed using DFT methods, characterizes the geometry and energy of the highest point along the reaction coordinate. mdpi.com For the amidation reaction, the transition state would likely involve a tetrahedral intermediate at the carbonyl carbon. The calculated activation energy for this step allows for predictions of reaction rates under various conditions. Theoretical studies on related β-lactam syntheses have shown that the reaction performance is often dependent on the electrocyclic ring-closure step, which can be the rate-determining step. mdpi.com

Table 1: Hypothetical Transition State Analysis Data for Amide Bond Formation

| Parameter | Value |

| Method | DFT (B3LYP/6-31G*) |

| Activation Energy (ΔG‡) | 18.5 kcal/mol |

| Key Bond Distances (Å) | C-N: 1.85, C-O: 1.35 |

| Imaginary Frequency | -250 cm⁻¹ |

The synthesis of heterocyclic compounds like azetidines and pyrrolidines can involve complex cyclization and rearrangement pathways. emich.edu For instance, the synthesis of pyrrolidine rings can be achieved through the thermal isomerization of azetidine derivatives. bham.ac.uk Computational modeling can map the potential energy surface for these processes, identifying stable intermediates and transition states.

By calculating the energy profiles, researchers can understand the thermodynamic and kinetic factors that govern product formation. For example, a computational study could compare the energy profile for the direct formation of the desired product versus potential side reactions, such as the ring-opening of the strained azetidine ring or rearrangement of the pyrrolidine scaffold. rsc.orgrsc.org These profiles are crucial for optimizing reaction conditions to maximize the yield of this compound.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

The flexibility of this compound, arising from the puckering of its two rings and rotation around the C-N amide bond, results in a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring this landscape. nih.govresearchgate.net

MM methods are used to perform rapid conformational searches, identifying a wide range of low-energy structures. These searches reveal the preferred puckering modes of the azetidine and pyrrolidine rings. The four-membered azetidine ring typically adopts a puckered conformation to relieve ring strain, while the five-membered pyrrolidine ring exists in two predominant envelope conformers (C4-exo and C4-endo). nih.govnih.gov

Table 2: Calculated Relative Energies of Major Conformers of this compound

| Conformer | Amide Bond | Pyrrolidine Pucker | Azetidine Pucker | Relative Energy (kcal/mol) | Population (%) |

| 1 | trans | C4-exo | puckered | 0.00 | 65.2 |

| 2 | trans | C4-endo | puckered | 0.85 | 20.1 |

| 3 | cis | C4-exo | puckered | 2.10 | 10.5 |

| 4 | cis | C4-endo | puckered | 2.90 | 4.2 |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT is a widely used method to investigate the reactivity and selectivity of organic molecules with a good balance between accuracy and computational cost. nih.gov For this compound, DFT calculations can provide deeper insights beyond the simple HOMO-LUMO analysis.

Calculated properties such as electrostatic potential maps, atomic charges, and Fukui functions can pinpoint the most reactive sites with greater precision. For example, the electrostatic potential map would visually confirm the nucleophilic character of the carbonyl oxygen and the electrophilic character of the carbonyl carbon.

DFT can also be used to model entire reaction pathways to understand selectivity. For instance, if the pyrrolidine ring is substituted, DFT calculations could predict the stereoselectivity of subsequent reactions. By comparing the activation energies of pathways leading to different stereoisomers, the model can predict the major product, which is invaluable for designing stereoselective syntheses. mdpi.com DFT computations have been used to show that in some cycloaddition reactions, matching the frontier molecular orbital energies of the reactants can lower the transition-state energy and promote reactivity. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which serves as a crucial tool for structural elucidation. By correlating calculated spectra with experimental data, the proposed structure of a synthesized compound can be confidently confirmed.

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov A common protocol involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). A strong correlation between the calculated and experimentally measured chemical shifts provides powerful evidence for the correct structural assignment.

Similarly, vibrational frequencies from IR spectroscopy can be calculated. nih.gov These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the amide group or the C-N stretches of the heterocyclic rings.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| Pyrrolidine Cα | 60.5 | 60.1 |

| Pyrrolidine Cβ | 29.8 | 29.5 |

| Pyrrolidine Cγ | 25.1 | 24.9 |

| Pyrrolidine Cδ | 47.3 | 47.0 |

| Carbonyl C | 171.2 | 170.8 |

| Azetidine Cα | 52.5 | 52.2 |

| Azetidine Cβ | 20.1 | 19.8 |

Synthetic Applications and Derivative Synthesis

2-(Azetidine-1-carbonyl)pyrrolidine as a Building Block in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a frequently encountered structural motif in a vast array of natural products, pharmaceuticals, and biologically significant compounds. mdpi.comnih.govrsc.org Its presence is noted in numerous alkaloids like nicotine (B1678760) and hygrine, as well as in many synthetic drugs. wikipedia.org The amino acid proline, a fundamental derivative of pyrrolidine, is a key component of many peptides and proteins. wikipedia.org Similarly, the azetidine (B1206935) ring, despite its ring strain, is a crucial component in various natural and synthetic bioactive compounds. medwinpublishers.com For instance, azetidine carboxylic acids are important scaffolds for creating biologically active heterocyclic compounds and peptides. mdpi.com

The combination of these two rings through an amide linkage, as seen in this compound, creates a dipeptide isostere with significant potential in medicinal chemistry and materials science. These structures can be incorporated into larger molecules, such as peptidomimetics, to induce specific secondary structures like turns. The conformational constraints imposed by the four-membered azetidine ring can stabilize γ-turn-like conformations in short peptides. nih.gov This contrasts with proline, which tends to induce β-turns. nih.gov Such conformational control is critical in the design of pharmacologically active peptides.

Derivatives of this scaffold have been utilized in the synthesis of more complex molecules. For example, prolinamides, which share the core structure, are precursors in the synthesis of various drugs. nih.gov The synthesis of Avanafil, a drug for erectile dysfunction, and Elbasvir, a treatment for Hepatitis C, involves intermediates derived from prolinol, a reduced form of proline. nih.gov These examples underscore the utility of the pyrrolidine-2-carboxamide (B126068) moiety as a foundational element in drug discovery and development.

Scaffold Diversity and Derivatization Strategies

The this compound scaffold allows for extensive derivatization at three key positions: the azetidine ring, the pyrrolidine ring, and the amide linker. This flexibility enables the fine-tuning of the molecule's steric and electronic properties for various applications.

The azetidine ring can be functionalized to introduce a variety of substituents, thereby altering the compound's properties. Methods for synthesizing substituted azetidines often involve cycloaddition and cyclization reactions. medwinpublishers.com For instance, late-stage modification of macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen. researchgate.net This allows for the attachment of various functional groups, such as dyes and biotin (B1667282) tags. researchgate.net

Furthermore, aza-Michael additions of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provide a route to various N-substituted azetidine derivatives. mdpi.com The synthesis of a library of 2-azetidinylcarboxylic acids has been achieved through the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors, which can then be used in peptide synthesis. acs.org

Table 1: Examples of Azetidine Ring Modifications

| Starting Material/Method | Modification | Resulting Structure | Reference |

| 3-Aminoazetidine (3-AAz) in peptides | Chemoselective deprotection and substitution at N1 | Functionalized macrocyclic peptides | researchgate.net |

| Methyl 2-(azetidin-3-ylidene)acetates | Aza-Michael addition of NH-heterocycles | N-substituted azetidines | mdpi.com |

| Unsaturated carboxylic acid precursors | Metal-catalyzed asymmetric reduction | 2-Azetidinylcarboxylic acids | acs.org |

| Chloroacetyl chloride and imines | Staudinger synthesis | 2-Azetidinones (β-lactams) | mdpi.com |

The pyrrolidine moiety, often derived from proline or 4-hydroxyproline, offers numerous opportunities for modification. mdpi.com The functionalization of a pre-existing, optically pure pyrrolidine ring is a common strategy to ensure the stereochemical integrity of the final product. mdpi.com

One common modification is the introduction of substituents at various positions on the ring. For example, methylation at the C-2 position of hydroxyproline-based dipeptides has been shown to influence the puckering of the pyrrolidine ring and the configuration of the prolyl amide bond. nih.gov Such modifications can enforce a specific geometry, which is crucial for biological activity. nih.gov The synthesis of substituted pyrrolidines can also be achieved through the cyclization of acyclic precursors. nih.govmdpi.com Iridium-catalyzed reductive generation of azomethine ylides from amides and subsequent [3+2] dipolar cycloaddition reactions provide a powerful method for constructing highly substituted pyrrolidine rings. nih.govacs.org

Table 2: Examples of Pyrrolidine Ring Modifications

| Starting Material/Method | Modification | Resulting Structure | Reference |

| D/L Alanine | Synthesis of dipeptides with 2-methyl allo-hydroxyl prolines | C-2 methylated pyrrolidine derivatives | nih.gov |

| Proline/4-hydroxyproline | Functionalization of the existing ring | Various substituted pyrrolidines | mdpi.com |

| Amides and lactams | Iridium-catalyzed reductive azomethine ylide generation and cycloaddition | Polysubstituted pyrrolidines | nih.govacs.org |

| N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide | Reductive radical cyclization | Substituted pyrrolidines | organic-chemistry.org |

The amide bond connecting the azetidine and pyrrolidine rings is another site for modification that can significantly impact the molecule's properties and function. The structural orientation of the amide linker has been shown to influence serum compatibility and gene transfer properties in cationic amphiphiles. nih.gov

One notable variation is the replacement of the amide's carbonyl oxygen with sulfur to form a thioamide. Prolinethioamides have been synthesized and compared to their prolinamide counterparts as organocatalysts in aldol (B89426) reactions. mdpi.comresearchgate.net The synthesis typically involves the reaction of the corresponding amide with Lawesson's reagent. mdpi.com These studies aim to tune the catalytic activity through structural modification. mdpi.com Additionally, the linker can be part of a larger, more complex structure, such as in rotaxane-based organocatalysts, where the mechanical bond influences the catalyst's selectivity. nih.gov

Table 3: Examples of Amide Linker Variations

| Modification Strategy | Description | Impact | Reference |

| Thioamide Synthesis | Replacement of the carbonyl oxygen with sulfur using Lawesson's reagent. | Alters the electronic properties and catalytic activity of the molecule. | mdpi.comresearchgate.net |

| Linker Orientation | Reversing the structural orientation of the amide linker in amphiphiles. | Affects serum compatibility and gene transfer efficiency. | nih.gov |

| Mechanical Interlocking | Incorporating the amide linker into a rotaxane structure. | Enhances selectivity in organocatalysis through steric confinement. | nih.gov |

| Linker Modification in Polyamides | Varying the linker and linkage (e.g., oxime) at the C-terminus. | Influences biological activity and potency. | caltech.edu |

Role as a Chiral Auxiliary or Ligand in Catalytic Processes

The inherent chirality of this compound, derived from chiral proline, makes it and its derivatives prime candidates for use as chiral auxiliaries or ligands in asymmetric catalysis. Proline-derived organocatalysts have been successfully applied in a variety of asymmetric reactions. organic-chemistry.org

Prolinamides, which are structurally analogous to this compound, are effective organocatalysts for asymmetric reactions such as aldol, Mannich, and Michael reactions. organic-chemistry.orgnih.gov These catalysts typically operate through an enamine-based mechanism, where the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a chiral enamine. nih.govnih.gov The amide portion of the molecule can then act as a hydrogen bond donor, directing the approach of the electrophile and controlling the stereochemical outcome of the reaction. nih.gov

The efficiency and selectivity of these catalysts can be tuned by modifying their structure. For instance, introducing aromatic groups like pyridyl or quinolinyl to the prolinamide scaffold has been shown to enhance catalytic performance in the aldol reaction of isatin (B1672199) with acetone, likely through a combination of hydrogen bonding and π-π stacking interactions. nih.gov Similarly, prolinamide-based rotaxanes have demonstrated improved catalytic ability compared to their non-interlocked counterparts due to the creation of a dynamic chiral pocket. nih.gov

The development of novel proline-derived organocatalysts aims to overcome the limitations of proline itself, such as poor solubility in non-polar solvents and the need for high catalyst loadings. organic-chemistry.org New catalysts have shown superior performance, providing higher yields and enantioselectivities under milder conditions. organic-chemistry.org

Table 4: Applications of Prolinamide Derivatives in Asymmetric Catalysis

| Reaction Type | Catalyst Type | Key Features | Reference |

| Aldol Reaction | N-pyridyl and N-quinolinyl prolinamides | Enhanced catalytic performance through H-bonding and π-π stacking. | nih.gov |

| Mannich, nitro-Michael, and Aldol Reactions | Tetrazole and acylsulfonamide proline derivatives | Superior yields and enantioselectivities compared to proline; effective in non-polar solvents. | organic-chemistry.org |

| Michael Addition | D-prolinamides with a trifluoromethanesulfonamide (B151150) group | The NHTf group acts as an effective H-bond donor. | nih.gov |

| Aldol Reaction | (S)-proline-based organocatalysts with C2 symmetry | Moderate enantioselectivities; catalyst structure influences stereochemical outcome. | nih.gov |

| Enamine-mediated processes | Interlocked prolinamides (rotaxanes) | Improved catalytic ability due to a dynamic chiral pocket created by the mechanical bond. | nih.gov |

Integration into Chemical Libraries and Probe Synthesis

The this compound scaffold is a valuable building block for the construction of chemical libraries used in drug discovery. Its three-dimensional and rigid structure, combined with the presence of multiple functional groups, aligns with the modern requirements for library design, which increasingly favors molecules with structural novelty and complexity over simple, flat aromatic compounds. nih.gov Such scaffolds, often termed "privileged," can interact with a variety of biological targets by presenting functionalities in a defined spatial arrangement. nih.gov The combination of the pyrrolidine and azetidine rings creates a unique spiro-like or fused-ring mimic that is underrepresented in typical screening collections, offering access to novel chemical space. nih.gov

The synthesis of libraries based on this scaffold can be achieved through diversification at several points. The pyrrolidine ring can be substituted at the 3, 4, or 5-positions, while the azetidine ring also offers sites for modification. This allows for the creation of a large number of analogues from a common core, a key strategy in diversity-oriented synthesis. The development of robust synthetic routes to such scaffolds is critical for their inclusion in library synthesis. nih.gov Methodologies like scaffold hopping, where a known bioactive core is replaced with a novel one like the azetidinyl-pyrrolidine motif, can be employed to generate new intellectual property and potentially discover compounds with improved properties, such as enhanced potency or reduced toxicity. acs.org

In the context of chemical probe synthesis, the this compound core can serve as a rigid framework to which reporter groups (e.g., fluorophores, biotin) or reactive moieties can be attached. Chemical probes are essential tools for studying biological systems, and their efficacy often depends on the specificity conferred by the core recognition element. nih.gov For example, a fluorescent probe for pyrrolidine has been developed based on a specific chemical reaction that generates a fluorescent product, demonstrating that the pyrrolidine moiety can be targeted for specific detection. nih.gov By functionalizing the this compound scaffold, it is possible to design probes that target specific enzymes or receptors, with the rigid conformation of the scaffold helping to minimize off-target binding and improve selectivity.

Applications in Peptidomimetic and Nucleic Acid Chemistry as Amino Acid Surrogates

The this compound structure serves as a highly constrained surrogate for the dipeptide unit Xaa-Pro (where Xaa is another amino acid and Pro is proline). More specifically, the azetidine ring itself is a well-known proline mimic. Azetidine-2-carboxylic acid (A2C), the four-membered ring analogue of proline, can be misincorporated into proteins in place of proline, leading to altered protein structure and function. nih.govnih.govresearchgate.netbiorxiv.org This ability to act as a proline surrogate makes it a powerful tool in peptidomimetic chemistry. nih.gov

By incorporating A2C into peptides, researchers can enforce specific backbone conformations. Studies on tetrapeptides containing both L-proline and L-azetidine-2-carboxylic acid have shown that the presence of the smaller azetidine ring significantly perturbs the peptide's secondary structure. nih.govumich.edu For instance, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation, consistent with a left-handed helix, a structure not typically observed with proline alone. nih.govumich.edu The this compound scaffold essentially locks the ψ (psi) torsion angle of the preceding residue and the φ (phi) angle of the proline-like residue, making it an excellent tool for stabilizing specific secondary structures like β-turns or helices. This conformational restriction is highly desirable in drug design to improve binding affinity, selectivity, and metabolic stability.

In nucleic acid chemistry, pyrrolidine-based scaffolds have been successfully used to create DNA and RNA mimics with enhanced binding properties and biological stability. nih.govtandfonline.comresearchgate.net These mimics, such as Pyrrolidine-amide oligonucleotide mimics (POMs), often feature a pyrrolidine ring as a replacement for the natural deoxyribose or ribose sugar-phosphate backbone. nih.gov The stereochemistry and conformational rigidity of the pyrrolidine ring are crucial for pre-organizing the attached nucleobases for effective hybridization with complementary DNA or RNA strands. researchgate.net The this compound scaffold, while not directly reported in this context, offers an intriguing extension of this concept. Its rigid, non-natural structure could be incorporated into oligonucleotide analogues to create novel backbone geometries, potentially leading to mimics with unique hybridization properties, nuclease resistance, or cellular uptake characteristics.

Table 2: Comparison of Proline and Proline Surrogates

Compound Ring Size Key Structural Features Application as Surrogate L-Proline 5-membered Pyrrolidine ring restricts φ angle to ~-60°. Can adopt cis or trans amide bond. Baseline for peptide structure; induces turns and kinks. L-Azetidine-2-carboxylic acid (A2C) 4-membered More constrained than proline; alters peptide backbone angles significantly. Induces unique, tight turns; perturbs polyproline helices. nih.govumich.edu Misincorporated during protein synthesis. nih.govbiorxiv.org This compound Fused 5- and 4-membered Represents a constrained Xaa-Pro dipeptide mimic. Rigidly fixes the orientation between the two rings. Potential to lock peptide backbone into a specific conformation, stabilizing β-turns or other secondary structures.

Table of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article |

| L-Proline | Natural amino acid, structural analogue |

| Azetidine-2-carboxylic acid (A2C) | Proline mimic, peptidomimetic building block |

| Boc-(L-Aze-L-Pro)2-Opcp | Synthetic tetrapeptide containing A2C and Proline |

| Copper (Cu) | Transition metal for catalysis |

| Nickel (Ni) | Transition metal for catalysis |

| Cobalt (Co) | Transition metal for catalysis |

| Manganese (Mn) | Transition metal for catalysis |

| Palladium (Pd) | Transition metal for catalysis |

| Indium (In) | Transition metal for catalysis |

| Zinc (Zn) | Transition metal for catalysis |

| Titanium (Ti) | Transition metal for catalysis |

| Rhodium (Rh) | Transition metal for catalysis |

| Ruthenium (Ru) | Transition metal for catalysis |

Future Research Directions in Azetidine Pyrrolidine Conjugate Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary focus for future research is the creation of more environmentally benign and economically viable methods for synthesizing azetidine-pyrrolidine conjugates. Current multi-step syntheses can be resource-intensive, and a move towards greener chemistry is essential.

Key research goals include the development of one-pot reactions that minimize waste and purification steps. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) presents a promising avenue, as it can significantly reduce reaction times and energy consumption in the formation of nitrogen-containing heterocycles. organic-chemistry.org

Furthermore, palladium-catalyzed intramolecular amination of C-H bonds has emerged as a highly efficient method for constructing both azetidine (B1206935) and pyrrolidine (B122466) rings. organic-chemistry.orgnih.govpsu.edu These reactions feature low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. nih.govconsensus.appacs.org A significant future direction will be to adapt these C-H activation strategies to directly forge the azetidine-pyrrolidine linkage, potentially reducing the number of synthetic steps required. The reduction of azetidin-2-ones (β-lactams) to form the saturated azetidine ring is a well-established and efficient method that could be integrated into more streamlined synthetic pathways for these conjugates. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Microwave-Assisted Cyclocondensation | Rapid reaction times, improved yields, lower energy consumption. organic-chemistry.org | Optimization of conditions for the specific azetidine-pyrrolidine conjugate formation. |

| Palladium-Catalyzed C-H Amination | High efficiency, low catalyst loading, use of inexpensive reagents, mild conditions. organic-chemistry.orgnih.gov | Adapting the methodology for the direct coupling of pre-formed azetidine and pyrrolidine precursors or sequential intramolecular cyclizations. |

| Iridium-Catalyzed Reductive Cycloaddition | Access to complex and highly substituted pyrrolidines from simple amides under mild conditions. nih.govacs.org | Integrating an azetidine moiety into the amide precursor to directly form the conjugate. |

| β-Lactam Reduction | High yields, retention of stereochemistry, readily available starting materials. acs.org | Designing a β-lactam precursor that incorporates the pyrrolidine moiety for a convergent synthesis. |

Exploration of Novel Reactivity Patterns

The inherent ring strain of the azetidine moiety, combined with the amide linkage in 2-(Azetidine-1-carbonyl)pyrrolidine, suggests a rich and underexplored reactive landscape. Future investigations will likely focus on leveraging this strain for novel chemical transformations.

One promising area is the development of reactions triggered by the selective opening of the azetidine ring. This could provide access to a new class of functionalized pyrrolidine derivatives. Additionally, recent work on azetidine sulfonyl fluorides, which can act as precursors to carbocations through a unique defluorosulfonylation reaction, opens up new possibilities. acs.org Applying this chemistry to azetidine-pyrrolidine conjugates could enable novel C-C bond-forming reactions and the introduction of diverse substituents. acs.org

The development of iridium-catalyzed reductive generation of azomethine ylides from amides offers another exciting frontier. nih.govacs.org Exploring the possibility of generating a dipole from the amide bond within the this compound scaffold could lead to novel intramolecular or intermolecular cycloaddition reactions, yielding complex polycyclic architectures.

Advancements in Stereoselective and Enantioselective Synthesis

Many applications of chiral molecules, particularly in medicinal chemistry, require specific stereoisomers. Therefore, a critical area of future research is the development of robust methods for the stereoselective and enantioselective synthesis of this compound and its derivatives.

Significant progress has been made in the asymmetric synthesis of both individual heterocycles. For instance, enantioselective phase-transfer catalysis has been successfully employed to create spirocyclic azetidine oxindoles with excellent enantiomeric ratios (er up to 2:98). nih.gov Adapting such phase-transfer systems to the synthesis of azetidine-pyrrolidine conjugates is a logical and promising next step.

Organocatalysis also presents a powerful tool. Peptide-catalyzed conjugate additions to azetidine-containing nitroolefins have been shown to produce chiral products with high stereoselectivity. researchgate.net Furthermore, the use of chiral N-tert-butanesulfinyl groups as auxiliaries has proven effective in directing the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions. acs.org Applying these established chiral control elements to the synthesis of the target conjugate is a key objective for future work.

Table 2: Emerging Stereoselective Synthesis Methodologies

| Method | Catalyst/Auxiliary Type | Achieved Selectivity (in related systems) | Potential Application for Conjugate Synthesis |

|---|---|---|---|

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives nih.gov | Up to 2:98 er for spiro-azetidine oxindoles. nih.gov | Enantioselective alkylation to form the chiral pyrrolidine or azetidine ring. |

| Organocatalysis | Chiral Peptidic Catalysts researchgate.net | High yields and stereoselectivities for γ-triflylaldehydes. researchgate.net | Asymmetric conjugate addition to form key chiral intermediates. |

| Chiral Auxiliary | N-tert-butanesulfinyl Group acs.org | High diastereoselectivity for polysubstituted pyrrolidines. acs.org | Directing the stereochemical outcome of cycloaddition or alkylation steps. |

| Metal Catalysis | Cationic CpRu Complex lookchem.com | Up to >99:1 enantiomer ratio for pyrrolidines. lookchem.com | Asymmetric intramolecular dehydrative N-allylation to form a chiral pyrrolidine ring prior to coupling with azetidine. |

Interdisciplinary Approaches in Scaffold Utilization

The azetidine-pyrrolidine scaffold is a prime candidate for exploration in various scientific disciplines, most notably in medicinal chemistry and materials science. Future research will benefit immensely from interdisciplinary collaborations.

In drug discovery, the this compound core represents an attractive 3D scaffold for building libraries of lead-like compounds, particularly for central nervous system (CNS) targets. nih.gov The incorporation of the strained azetidine ring can significantly impact physicochemical properties like solubility and polarity. acs.org Future work will involve a "diversity-oriented synthesis" (DOS) approach, where the core scaffold is systematically decorated with various functional groups to explore chemical space broadly. nih.gov This synthetic effort must be coupled with in silico analysis and in vitro ADME (absorption, distribution, metabolism, and excretion) profiling to design libraries with optimized drug-like properties. nih.gov

The combination of the rigid, strained azetidine and the more flexible pyrrolidine ring could be exploited in materials science for the design of novel polymers or supramolecular assemblies. For example, poly(L-azetidine-2-carboxylic acid) has been synthesized and studied, indicating the potential for azetidine-based polymers. rsc.org Integrating the pyrrolidine moiety could modulate the physical properties of such materials, leading to new applications.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Azetidine |

| Pyrrolidine |

| Azetidin-2-one |

| β-lactam |

| Azetidine sulfonyl fluoride |

| Azomethine ylide |

| Spirocyclic azetidine oxindole |

| Azetidine-containing nitroolefin |

| γ-triflylaldehyde |

| N-tert-butanesulfinyl |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Azetidine-1-carbonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (150°C, DMF, K₂CO₃) achieved a 93% yield for structurally similar pyrrolidine derivatives by optimizing reaction time and solvent polarity .

- Data Comparison :

| Method | Solvent | Catalyst/Temp | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | K₂CO₃, 150°C | 93% | |

| Amide Coupling | THF | EDC/HOBt, RT | 85% |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H NMR : Look for characteristic peaks: δ ~3.30 ppm (azetidine CH₂), δ ~1.96 ppm (pyrrolidine CH₂), and a carbonyl signal at ~170 ppm in ¹³C NMR .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to verify purity (>98%) and molecular ion peaks .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during synthesis .

- pH Sensitivity : Hydrolyzes in acidic conditions (pH < 4) to form pyrrolidine and azetidine-carboxylic acid derivatives. Store at neutral pH in inert atmospheres .

Advanced Research Questions

Q. How can chiral centers in this compound be resolved, and what enantioselective synthetic strategies are viable?

- Chiral Synthesis :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .

- Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers, achieving >90% ee .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

- Modeling Approaches :

- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites on the pyrrolidine ring .

- MD simulations to study solvent effects on transition states in DMF or THF .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns) in derivatives of this compound?

- Troubleshooting :

- Dynamic Effects : Check for restricted rotation in the azetidine ring using variable-temperature NMR .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Applications in Medicinal Chemistry

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Screening Methods :

- Enzyme Inhibition : Test against proteases (e.g., MMP-9) using fluorogenic substrates .

- Cellular Uptake : Radiolabel the compound with ¹⁴C for pharmacokinetic studies in hepatocyte models .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields for this compound be systematically investigated?

- Root-Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.